molecular formula C13H10ClN3 B11393790 7-Chloro-1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole

7-Chloro-1,2,4,5-tetrahydropyrazolo[3,4-a]carbazole

Cat. No.: B11393790
M. Wt: 243.69 g/mol
InChI Key: PLOLFTFTXWLIRO-UHFFFAOYSA-N
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Description

7-Chloro-2H,4H,5H,10H-pyrazolo[3,4-a]carbazole is a heterocyclic compound that features a unique fused ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and carbazole moieties in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H,4H,5H,10H-pyrazolo[3,4-a]carbazole typically involves the construction of the pyrazole ring followed by its fusion with the carbazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of a base can yield the desired pyrazole intermediate, which can then be cyclized with carbazole under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2H,4H,5H,10H-pyrazolo[3,4-a]carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of alkyl or aryl-substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for various biological targets.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2H,4H,5H,10H-pyrazolo[3,4-a]carbazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole ring system.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a fused triazole and pyrimidine ring system.

    1H-Pyrazolo[3,4-b]quinoline: A compound with a fused pyrazole and quinoline ring system.

Uniqueness

7-Chloro-2H,4H,5H,10H-pyrazolo[3,4-a]carbazole is unique due to the presence of both pyrazole and carbazole moieties, which confer distinct chemical and biological properties. Its chlorine substituent also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

7-chloro-1,4,5,10-tetrahydropyrazolo[3,4-a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-8-2-4-11-10(5-8)9-3-1-7-6-15-17-12(7)13(9)16-11/h2,4-6,16H,1,3H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLFTFTXWLIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=C1C=NN3)NC4=C2C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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